

# The Role of IBR2 in Homologous Recombination: A Technical Guide

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## Compound of Interest

Compound Name: IBR2

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## Introduction

Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for maintaining genomic stability by repairing DNA double-strand breaks (DSBs) and restarting stalled or collapsed replication forks.[1][2][3] The central enzyme in this process is the recombinase RAD51, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to facilitate the search for a homologous template and subsequent strand invasion.[1] Given that many cancer cells exhibit an over-reliance on specific DNA repair pathways for survival, targeting HR has emerged as a promising strategy in oncology.[4] Furthermore, elevated levels of RAD51 are associated with various cancers, including breast cancer and chronic myeloid leukemia (CML), and can contribute to therapeutic resistance.[1][4]

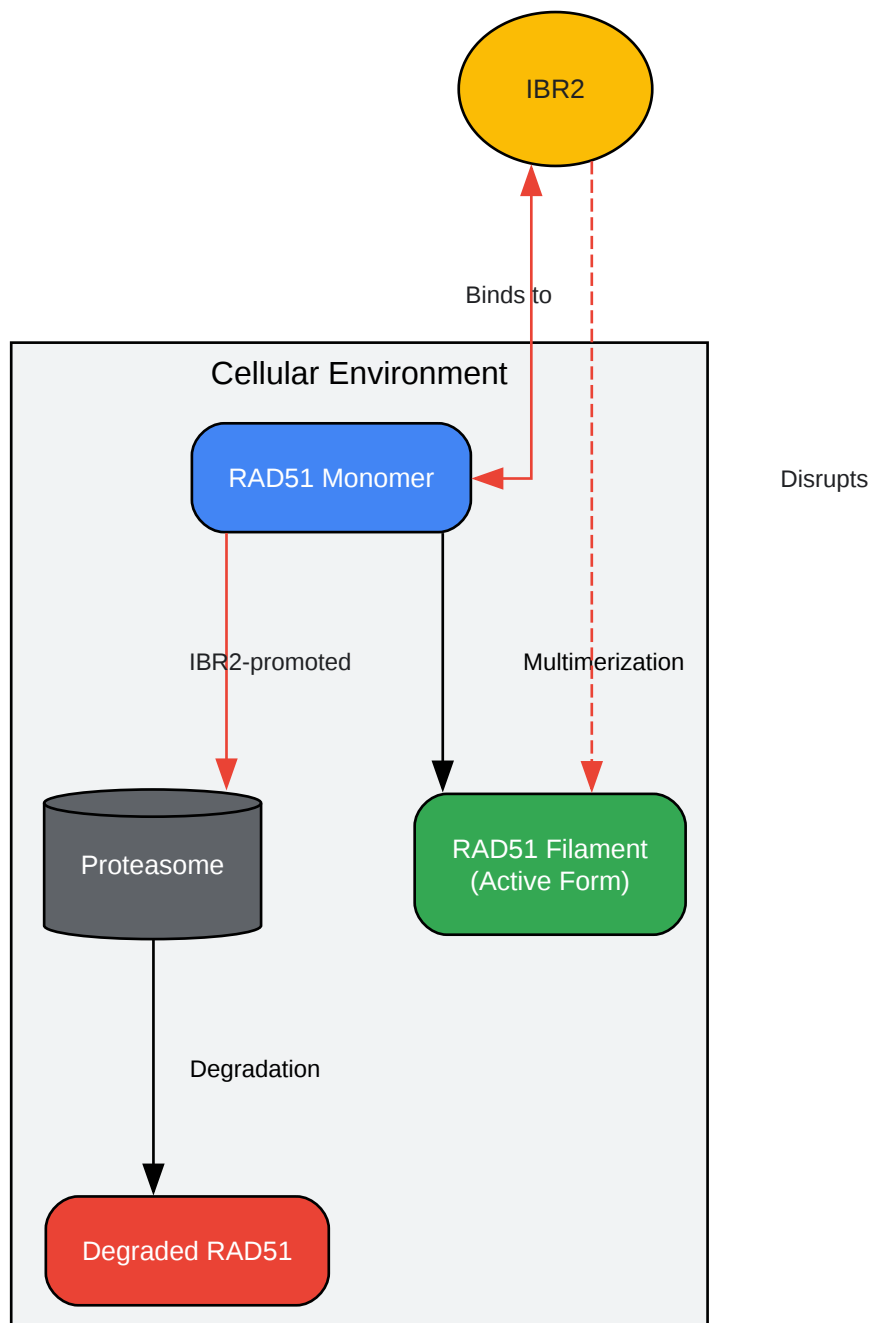
This technical guide provides an in-depth overview of **IBR2**, a small molecule inhibitor of RAD51.[1][4] **IBR2** has been identified as a direct binder of RAD51, leading to the disruption of the homologous recombination repair (HRR) pathway.[4] This document will detail the mechanism of action of **IBR2**, its impact on HR, quantitative data regarding its activity, relevant experimental protocols, and its therapeutic implications.

## Mechanism of Action of IBR2

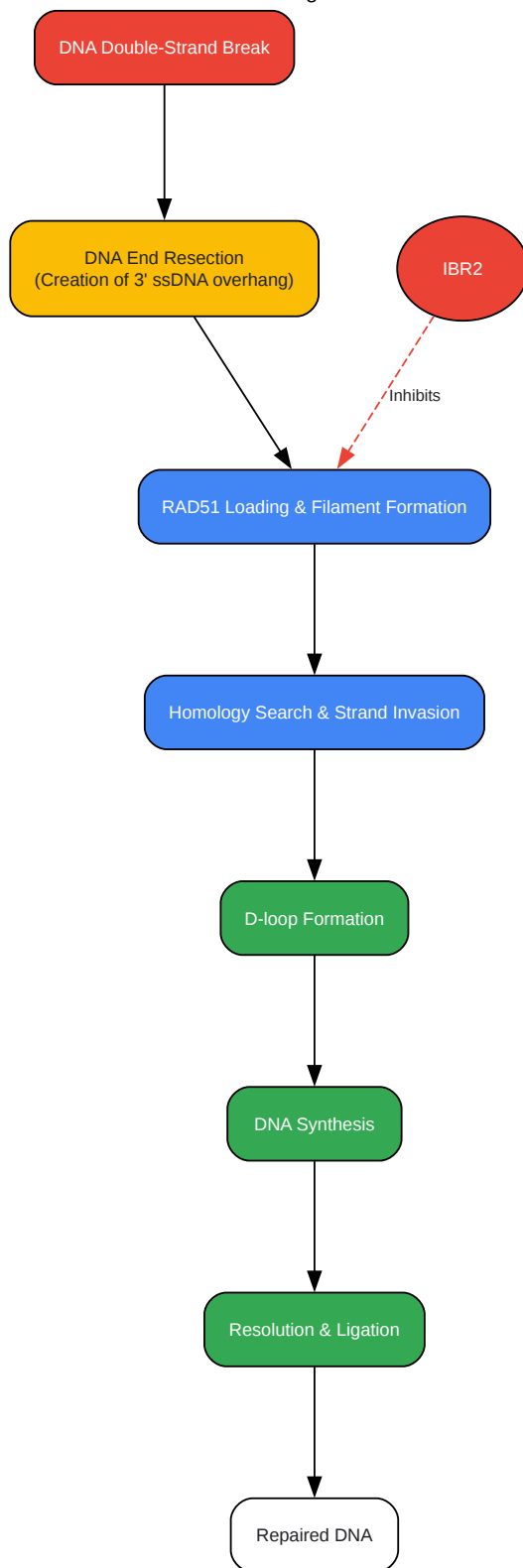
**IBR2** exerts its inhibitory effect on homologous recombination through a multi-faceted mechanism centered on the direct targeting of RAD51.

- Direct Binding to RAD51: **IBR2** was discovered through a library screen of 24,000 compounds for its ability to directly bind to the RAD51 protein.[\[4\]](#)
- Inhibition of RAD51 Multimerization: A critical step in HR is the formation of a RAD51 filament on ssDNA.[\[1\]](#) **IBR2** disrupts the multimerization of RAD51, thereby impairing the formation of these essential filaments.[\[1\]](#)[\[4\]](#)
- Promotion of RAD51 Degradation: Treatment with **IBR2** leads to the proteasome-mediated degradation of the RAD51 protein.[\[1\]](#)[\[4\]](#) This reduction in cellular RAD51 levels further diminishes the cell's capacity for homologous recombination repair.[\[1\]](#)[\[4\]](#)

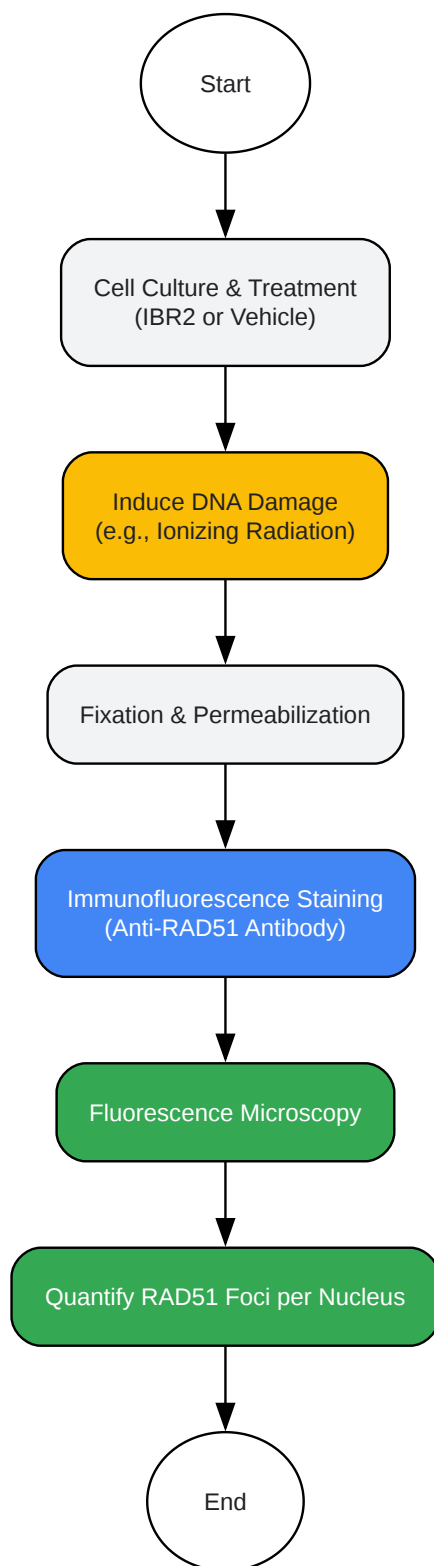
## Mechanism of IBR2 Action on RAD51



## IBR2 Intervention in Homologous Recombination



## Workflow for RAD51 Foci Formation Assay

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## References

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